![molecular formula C12H10F3N3O2S B2836444 N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 941943-94-8](/img/structure/B2836444.png)
N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
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Description
N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide, also known as MTOB, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MTOB has been shown to inhibit the activity of the enzyme N-myristoyltransferase 1 (NMT1), which is involved in the post-translational modification of proteins. Inhibition of NMT1 activity by MTOB has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy.
Scientific Research Applications
Crystal Structure and Hirshfeld Surfaces Analysis
The structural characterization of derivatives closely related to N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide has been reported. These compounds were synthesized, and their three-dimensional molecular structures were confirmed via single crystal X-ray diffraction. Intermolecular hydrogen bonding and Hirshfeld surfaces computational methods were utilized to quantify the intercontacts, revealing significant contributions from H…H intercontacts towards the Hirshfeld surfaces (Subbulakshmi N. Karanth et al., 2019).
Anticancer Activity
A series of substituted benzamides related to the compound of interest were synthesized and evaluated for anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancers. Most of the tested compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activity than the reference drug etoposide (B. Ravinaik et al., 2021).
Catalyst- and Solvent-Free Synthesis
Research has demonstrated an efficient approach for the synthesis of related compounds through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. Theoretical studies, including density functional theory (DFT) calculations, supported the chemical transformations, emphasizing the environmental benefits of such methodologies (R. Moreno-Fuquen et al., 2019).
Corrosion Inhibition Properties
The derivatives of N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide were also studied for their corrosion inhibition properties on mild steel in sulfuric acid. These studies involved gravimetric, electrochemical, SEM, and computational methods to assess their effectiveness as corrosion inhibitors (P. Ammal et al., 2018).
Antimicrobial and Antimycobacterial Activities
Some derivatives have been evaluated for their antimicrobial and antimycobacterial activities, showing significant potency. For example, specific compounds demonstrated promising activity against Escherichia coli and were compared favorably to standard drugs such as ampicillin and rifampicin in their respective studies (N. Patel et al., 2013; N. Nayak et al., 2016).
properties
IUPAC Name |
N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c1-21-11-18-17-9(20-11)6-16-10(19)7-3-2-4-8(5-7)12(13,14)15/h2-5H,6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPGKRXMPEZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide |
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